molecular formula C26H46N2O8 B1202507 (3s,7r,10s,14r)-7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone CAS No. 5285-25-6

(3s,7r,10s,14r)-7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone

Cat. No. B1202507
CAS RN: 5285-25-6
M. Wt: 514.7 g/mol
InChI Key: NMEMNUVHBNAERZ-CZYKHXBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3s,7r,10s,14r)-7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone is a natural product found in Serratia with data available.

Scientific Research Applications

Synthesis and Characterization

  • This compound has been a focus in research for its synthesis and characterization. One study detailed the synthesis and properties of a similar fourteen-membered ring compound, which was built up from various chemical units like isobutyric acid and acetylene. The research investigated interactions between different parts of the molecule using methods like cyclic voltammetry and UV/Vis spectroscopy (Braunweiler et al., 1999).
  • Another study on a related compound focused on the stereocontrolled synthesis in organic chemistry, utilizing silicon-containing compounds. This research highlights the importance of controlling stereochemistry in the synthesis of complex molecules (Fleming & Lawrence, 1998).

Application in Complex Formation

  • Research into the applications of similar compounds in forming mono and polynuclear complexes is evident. A study synthesized a novel (E,E)-dioxime with a 14-membered dithiadiaza macrocyclic unit, showing potential for creating complex molecular structures (Bilgin et al., 2004).

Potential in Organic Synthesis

  • The compound has implications in organic synthesis, as indicated by research on the efficient enantiocontrolled synthesis of related compounds. This research shows the potential of such compounds in creating specific stereochemical configurations in organic molecules (Gupta et al., 1984).

Applications in Polymer Science

  • A study on the synthesis of oxetane derivatives for preparing cross-linked polyoxetane resins bearing the bromide at the spacer end suggests potential applications of related compounds in polymer science. This indicates the versatility of such compounds in material science and engineering (Motoi et al., 1988).

properties

CAS RN

5285-25-6

Product Name

(3s,7r,10s,14r)-7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone

Molecular Formula

C26H46N2O8

Molecular Weight

514.7 g/mol

IUPAC Name

(3S,7R,10S,14R)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone

InChI

InChI=1S/C26H46N2O8/c1-3-5-7-9-11-13-19-15-23(31)27-22(18-30)26(34)36-20(14-12-10-8-6-4-2)16-24(32)28-21(17-29)25(33)35-19/h19-22,29-30H,3-18H2,1-2H3,(H,27,31)(H,28,32)/t19-,20-,21+,22+/m1/s1

InChI Key

NMEMNUVHBNAERZ-CZYKHXBRSA-N

Isomeric SMILES

CCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)O[C@@H](CC(=O)N[C@H](C(=O)O1)CO)CCCCCCC)CO

SMILES

CCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO

Canonical SMILES

CCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO

synonyms

AT514 peptide
serratamolide
serrawettin W1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,7r,10s,14r)-7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone
Reactant of Route 2
(3s,7r,10s,14r)-7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone
Reactant of Route 3
(3s,7r,10s,14r)-7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone
Reactant of Route 4
(3s,7r,10s,14r)-7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone
Reactant of Route 5
(3s,7r,10s,14r)-7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone
Reactant of Route 6
(3s,7r,10s,14r)-7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone

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